Diethyl (butylsulfanyl)propanedioate
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Overview
Description
Diethyl (butylsulfanyl)propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a butylsulfanyl group attached to the propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (butylsulfanyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with butylsulfanyl halides. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with a butylsulfanyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (butylsulfanyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various alkylated products depending on the substituents used.
Scientific Research Applications
Diethyl (butylsulfanyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (butylsulfanyl)propanedioate involves its reactivity as a nucleophile and its ability to form enolate ions. The enolate ions can participate in various reactions, including alkylation and condensation, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): Lacks the butylsulfanyl group, making it less versatile in certain synthetic applications.
Diethyl acetoacetate: Contains a ketone group instead of the butylsulfanyl group, leading to different reactivity and applications.
Ethyl acetoacetate: Similar to diethyl acetoacetate but with one less ethyl group.
Uniqueness
Diethyl (butylsulfanyl)propanedioate is unique due to the presence of the butylsulfanyl group, which imparts distinct reactivity and allows for the synthesis of a broader range of compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
62594-21-2 |
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Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
diethyl 2-butylsulfanylpropanedioate |
InChI |
InChI=1S/C11H20O4S/c1-4-7-8-16-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3 |
InChI Key |
YXSLHPLOLLIMPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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